molecular formula C₂₅H₃₁NaO₈ B1145218 Cortisone Sodium Succinate CAS No. 7415-42-1

Cortisone Sodium Succinate

Cat. No. B1145218
CAS RN: 7415-42-1
M. Wt: 482.5
InChI Key:
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Description

Cortisone Sodium Succinate is a synthetic corticosteroid used for its anti-inflammatory and immunosuppressive properties. Its relevance spans various scientific and medical research areas, particularly focusing on its chemical and physical characteristics and reactions.

Synthesis Analysis

The synthesis of Cortisone has been a subject of significant scientific interest. Initially derived from bile acids with a 'normal' configuration, significant advancements have involved transforming allosteroids (steroids with a trans configuration at C-5) to cortisone, recognizing the potential abundance of steroidal sapogenins as sources. This process involves complex steps including dibromination, treatment with sodium iodide, and subsequent reactions to yield cortisone or its derivatives (Rosenkranz, Djerassi, Yashin, & Pataki, 1951).

Molecular Structure Analysis

The molecular structure of Cortisone Sodium Succinate is pivotal for its biological activity. Its structure facilitates the binding to intracellular glucocorticoid receptors, leading to transcription initiation of glucocorticoid-responsive genes. These actions result in the inhibition of phospholipase A2, blocking arachidonic acid release and thus preventing the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.

Chemical Reactions and Properties

Cortisone Sodium Succinate participates in various chemical reactions, including those influencing immunosuppressive and anti-inflammatory pathways. Its glucocorticoid properties are central to its mechanism of action, affecting cytokine production and inhibiting inflammatory responses at the molecular level.

Physical Properties Analysis

The physical properties of Cortisone Sodium Succinate, including its solubility in water and stability in various formulations, play essential roles in its application and effectiveness in research and therapeutic contexts. The sodium succinate ester form is particularly designed for solubility and ease of use in intravenous formulations.

Chemical Properties Analysis

The chemical properties of Cortisone Sodium Succinate, such as its reactivity with other compounds and stability under different conditions, are crucial for its storage, handling, and application in scientific and medical research. These properties are influenced by its molecular structure, particularly the presence of functional groups that dictate its activity and interactions.

Scientific Research Applications

Development and Therapeutic Use

Cortisone Sodium Succinate has been pivotal in the development of corticosteroid therapy, with its roots tracing back to the 1930s when extracts of animal adrenocortical tissue were first used to treat adrenal failure. By 1948, cortisone was used to treat the first patient with rheumatoid arthritis, marking a significant advancement in anti-inflammatory treatments. This led to the oral and intra-articular administration of cortisone and hydrocortisone in the early 1950s, and the subsequent introduction of synthetic steroids for systemic anti-inflammatory therapy between 1954 and 1958. These developments underscored the critical role of cortisone, including its sodium succinate form, in managing inflammation and shock, contributing significantly to the field of rheumatology and beyond (Benedek, 2011).

Clinical Efficacy in Ophthalmology

A study investigating the efficacy of supratarsal injection of corticosteroids, including hydrocortisone sodium succinate, in treating refractory vernal keratoconjunctivitis (VKC) demonstrated its effectiveness. The research compared hydrocortisone sodium succinate with other corticosteroids, revealing its utility in temporarily suppressing severe inflammation associated with VKC. This highlights the applicability of cortisone sodium succinate in ophthalmological conditions, providing a therapeutic option for severe inflammatory eye diseases (Singh, Pal, & Dhull, 2001).

Intrathecal Administration and Neurotoxicity

Research into the continuous intrathecal administration of dexamethasone sodium phosphate, a related corticosteroid, provides insights into the potential neurotoxic effects and safety profiles of similar compounds, including cortisone sodium succinate. This study assessed the stability, bioavailability, and safety of corticosteroids delivered into the lumbar subarachnoid space, revealing important considerations for their use in neurology and pain management (Kroin, Schaefer, & Penn, 2000).

Role in Interventional Pain Management

Corticosteroids, including cortisone sodium succinate, have been widely used in interventional pain management since the 1950s. They are postulated to reduce inflammation by inhibiting pro-inflammatory substances and by causing a reversible local anesthetic effect. The application of corticosteroids in neuraxial blocks, including epidural injections and facet joint injections, demonstrates their significant role in managing spinal pain and other painful conditions, underscoring their versatility and importance in pain management (Manchikanti, 2002).

Safety And Hazards

When handling Cortisone Sodium Succinate, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

properties

CAS RN

7415-42-1

Product Name

Cortisone Sodium Succinate

Molecular Formula

C₂₅H₃₁NaO₈

Molecular Weight

482.5

synonyms

21-(Hydrogen Succinate) Cortisone Sodium Salt;  21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,11,20-trione Monosodium Salt

Origin of Product

United States

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